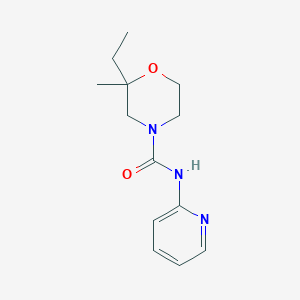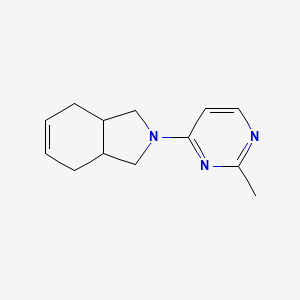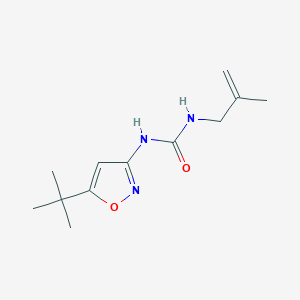![molecular formula C14H16N2O2S B7633745 N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK by N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide blocks this signaling pathway, leading to apoptosis of B-cell malignancies.
Biochemical and physiological effects:
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide has been shown to be a potent and selective inhibitor of BTK, with an IC50 value of 0.85 nM. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. In preclinical studies, N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide has demonstrated efficacy in inhibiting B-cell proliferation and inducing apoptosis in B-cell malignancies. It has also shown synergy with other anti-cancer agents, such as venetoclax and rituximab.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide in lab experiments include its potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, the limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
For the development of N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential therapeutic applications in other B-cell malignancies and autoimmune diseases. Other areas of research include the identification of biomarkers that can predict response to N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide, as well as the development of combination therapies that can enhance its anti-cancer activity.
Synthesemethoden
The synthesis of N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the condensation of 2-(7-oxothieno[3,2-b]pyridin-4-yl)acetic acid with cyclobutylmethylamine, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The final product is obtained by deprotecting the amino group with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Preclinical studies have shown that N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide in patients with B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-12-4-6-16(11-5-7-19-14(11)12)9-13(18)15-8-10-2-1-3-10/h4-7,10H,1-3,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZYYCDYIBESQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)CN2C=CC(=O)C3=C2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)


![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)

